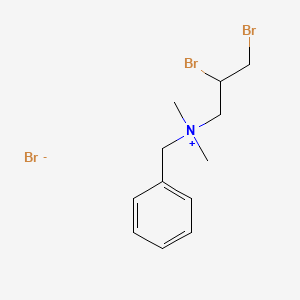
8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid hydrate, also known as flavianic acid hydrate, is a chemical compound with the molecular formula C10H6N2O8S and a molecular weight of 314.23 g/mol . This compound is characterized by the presence of hydroxyl, nitro, and sulfonic acid functional groups attached to a naphthalene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid hydrate typically involves the nitration of 8-hydroxy-2-naphthalenesulfonic acid. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 5 and 7 positions of the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
化学反応の分析
Types of Reactions
8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride are used.
Substitution: Reagents like alcohols or amines are used in the presence of acid catalysts for substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Sulfonate esters or amides.
科学的研究の応用
8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid hydrate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of certain metal ions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of dyes and pigments due to its vibrant color properties
作用機序
The mechanism of action of 8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid hydrate involves its interaction with specific molecular targets. The compound’s hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their structure and function. The sulfonic acid group enhances the compound’s solubility in aqueous environments, facilitating its interaction with biological molecules .
類似化合物との比較
Similar Compounds
8-Hydroxy-2-naphthalenesulfonic acid: Lacks the nitro groups, making it less reactive in certain chemical reactions.
5,7-Dinitro-2-naphthalenesulfonic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
8-Hydroxy-5-nitronaphthalene-2-sulfonic acid: Contains only one nitro group, resulting in different chemical properties.
Uniqueness
8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid hydrate is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various scientific applications .
特性
IUPAC Name |
8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O8S.H2O/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;/h1-4,13H,(H,18,19,20);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZIAUUSUCUWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018501 |
Source


|
| Record name | Flavianic acid monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65944-47-0 |
Source


|
| Record name | Flavianic acid monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![benzyl-[3-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]propyl]-dimethylazanium;chloride](/img/structure/B7759460.png)




![2-(1-Methylpyrrolidin-1-ium-1-yl)bicyclo[3.2.1]octan-8-ol;iodide](/img/structure/B7759491.png)


![4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-1-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-pyridinium](/img/structure/B7759507.png)




![1,5-dimethyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B7759552.png)
